

Application Notes: OVA (55-62) Peptide for IFN- γ ELISpot Assay

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Compound of Interest

Compound Name: OVA (55-62)

Cat. No.: B15600183

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Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive immunoassay used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1] This technique is particularly valuable for monitoring antigen-specific T-cell responses, making it a cornerstone in immunology, vaccine development, and cancer immunotherapy research. This document provides a detailed protocol for utilizing the **OVA (55-62)** peptide, a well-characterized cytotoxic T-lymphocyte (CTL) epitope, to detect and quantify interferon-gamma (IFN- γ) producing cells.

The **OVA (55-62)** peptide, with the sequence KVVRFDKL, is a fragment of the chicken ovalbumin protein.[2] It is a known mouse MHC class I H-2Kb restricted epitope, capable of stimulating specific CD8⁺ T-cells.[3][4] When splenocytes or other immune cells from an OVA-immunized animal are exposed to this peptide, antigen-specific CD8⁺ T-cells are activated and secrete cytokines, primarily IFN- γ , which is a key indicator of a Th1-type cellular immune response.[2][5]

Principle of the Assay

The ELISpot assay functions as a sandwich immunoassay performed in a 96-well plate with a membrane bottom (typically PVDF) that allows for optimal antibody binding.[6] The membrane is first coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN- γ).[6] Immune cells, such as splenocytes, are then plated in the presence of the **OVA (55-62)**

peptide.[2] Activated T-cells secrete IFN- γ , which is immediately captured by the antibodies on the membrane in the vicinity of the secreting cell.[6]

After an incubation period, the cells are washed away. A biotinylated detection antibody, also specific for the cytokine, is added and binds to the captured cytokine.[1] This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-peroxidase).[2] Finally, a substrate is added that precipitates upon enzymatic action, forming a visible, colored spot on the membrane.[1] Each spot represents a single cytokine-secreting cell, allowing for precise quantification of the antigen-specific response.[7]

Data Presentation

Table 1: Reagent and Peptide Concentrations

Reagent	Stock Concentration	Working Concentration	Solvent/Diluent
OVA (55-62) Peptide	1 mg/mL	1-10 μ g/mL[2]	DMSO (for stock), Culture Medium (for working)[8]
Anti-IFN- γ Capture Antibody	1 mg/mL	15 μ g/mL[2]	Sterile PBS
Biotinylated Anti-IFN- γ Detection Antibody	0.5 mg/mL	1 μ g/mL[2]	PBS with 0.5% BSA or FCS[7]
Streptavidin-Peroxidase	1 mg/mL	1:500 - 1:1000 dilution	PBS with 0.5% BSA or FCS
Phytohemagglutinin (PHA)	1 mg/mL	5-10 μ g/mL[7]	Culture Medium

Table 2: Cell Plating and Incubation Parameters

Parameter	Recommendation	Notes
Cell Type	Mouse Splenocytes or Human PBMCs[2]	Let cryopreserved cells rest for at least 1 hour after thawing.
Cell Density per Well	1×10^5 to 4×10^5 cells[2]	Do not exceed 3×10^5 cells/well to avoid overcrowding.[7]
Total Volume per Well	200 μ L	100 μ L cell suspension + 100 μ L stimulus.
Stimulation Incubation	18-24 hours[7]	At 37°C, 5% CO ₂ , 95% humidity. Do not disturb plates. [7]
Detection Antibody Incubation	2-4 hours	At room temperature or 37°C as per manufacturer's instructions.[7]
Streptavidin-Enzyme Incubation	1 hour	At room temperature.
Substrate Development	5-20 minutes	Monitor closely to avoid overdevelopment.

Experimental Protocol

Materials Required

- OVA (55-62) Peptide
- Mouse IFN- γ ELISpot Kit (contains capture Ab, detection Ab, streptavidin-enzyme conjugate, substrate)
- 96-well PVDF membrane plates
- Sterile PBS
- Culture Medium (e.g., RPMI-1640 with 10% FCS, L-glutamine, and Penicillin/Streptomycin)

- 35% Ethanol in sterile water
- Blocking Buffer (Culture medium or PBS + 1% BSA)
- Wash Buffer (PBS + 0.05% Tween 20)
- Reagent reservoirs, multichannel pipettes, and sterile tips
- Humidified 37°C, 5% CO₂ incubator
- ELISpot plate reader or dissection microscope

Day 1: Plate Coating

- Activate Plate Membrane: Add 15-20 µL of 35% ethanol to each well. Incubate for a maximum of 1 minute.[\[7\]](#)[\[9\]](#)
- Wash: Empty the wells and wash 3 times with 200 µL/well of sterile PBS.[\[7\]](#)
- Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to its final concentration (e.g., 15 µg/mL) in sterile PBS. Add 100 µL of the diluted antibody to each well.[\[2\]](#)[\[9\]](#)
- Incubate: Seal the plate and incubate overnight at 4°C.[\[7\]](#)

Day 2: Cell Stimulation

- Prepare Peptide and Controls:
 - Reconstitute the lyophilized **OVA (55-62)** peptide in DMSO to create a 1 mg/mL stock solution.[\[8\]](#)
 - Further dilute the peptide stock in complete culture medium to a 2X working concentration (e.g., 2-20 µg/mL).
 - Prepare a 2X working solution of the positive control (e.g., PHA at 10-20 µg/mL).
 - Prepare a negative control of culture medium only.
- Prepare Plate:

- Empty the capture antibody solution from the plate.
- Wash the plate 3 times with 200 μ L/well of sterile PBS.
- Block: Add 200 μ L/well of blocking buffer (e.g., culture medium with 10% FCS). Incubate for at least 1 hour at 37°C.[10]
- Prepare Cells:
 - Prepare a single-cell suspension of splenocytes from immunized mice.
 - Count viable cells and resuspend in complete culture medium to a final concentration of $2-8 \times 10^6$ cells/mL.
- Plate Cells and Stimuli:
 - Remove the blocking buffer from the plate.
 - Add 100 μ L of the appropriate stimulus to each well (in triplicate):
 - **OVA (55-62) peptide (2X)**
 - Positive Control (2X)
 - Negative Control (Medium only)
 - Add 100 μ L of the cell suspension (containing $2-8 \times 10^5$ cells) to each well.
- Incubate: Cover the plate and incubate for 18-24 hours in a humidified 37°C, 5% CO₂ incubator. Ensure the plate is on a level surface and remains undisturbed.[7]

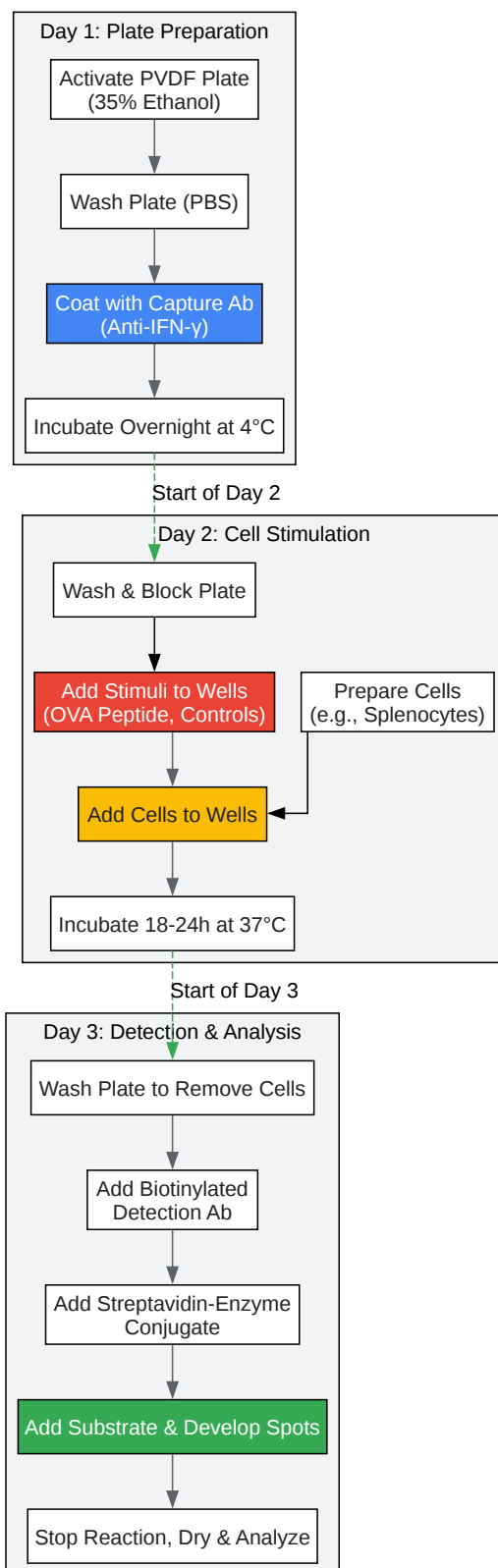
Day 3: Detection and Development

- Wash Cells: Empty the plate and wash 5 times with 200 μ L/well of Wash Buffer (PBS + 0.05% Tween 20) to remove cells.[1]
- Add Detection Antibody: Dilute the biotinylated anti-IFN- γ detection antibody to its working concentration (e.g., 1 μ g/mL) in PBS with 0.5% BSA. Add 100 μ L to each well.[2]

- Incubate: Seal the plate and incubate for 2-4 hours at room temperature.[2]
- Wash: Empty the plate and wash 5 times with Wash Buffer.
- Add Streptavidin-Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate in PBS with 0.5% BSA. Add 100 μ L to each well.
- Incubate: Incubate for 1 hour at room temperature.
- Final Wash: Empty the plate and wash 5 times with Wash Buffer, followed by 2 washes with PBS only to remove any residual Tween 20.
- Develop Spots: Prepare the substrate according to the manufacturer's instructions. Add 100 μ L to each well. Monitor spot development closely (typically 5-20 minutes).
- Stop Reaction: Stop the development by washing the plate thoroughly with distilled water.[2]
- Dry and Read: Allow the plate to dry completely in the dark. Count the spots using an automated ELISpot reader or manually under a dissection microscope. Report results as Spot Forming Cells (SFC) per 10^6 cells.[7]

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the **OVA (55-62)** peptide ELISpot assay.

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